

A Technical Guide to the Physical and Chemical Properties of Chromous Acetate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **chromous acetate**, also known as chromium(II) acetate. The information presented herein is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may utilize this unique coordination compound in their work.

Physical Properties of Chromous Acetate

Chromous acetate is most commonly encountered as its dihydrate, Cr₂(CH₃CO₂)₄(H₂O)₂. It is a brick-red solid that can be grown into diamond-shaped tabular crystals.[1][2] The anhydrous form is a brown powder.[1] A key characteristic of **chromous acetate** is its diamagnetism, a result of the strong quadruple bond between the two chromium atoms.[1][2]



Property	Value
Molecular Formula	C ₈ H ₁₆ Cr ₂ O ₁₀ (dihydrate)[1]
Molar Mass	376.198 g·mol ⁻¹ (dihydrate)[1]
Appearance	Brick-red solid (dihydrate)[1][2]
Brown powder (anhydrous)[1]	
Density	1.79 g/cm ³ [1]
Melting Point	Dehydrates above 100 °C[2]
Solubility in Water	Poorly soluble in cold water; soluble in hot water.[1][2] The solubility may be influenced by pH and temperature.[3]
Solubility in Organic Solvents	Poorly soluble in methanol.[1][2] Likely more soluble in other organic solvents due to its non-ionic nature.[3]
Crystal Structure	Monoclinic[1]
Magnetic Properties	Diamagnetic[1][2][4]

Chemical Properties and Reactivity

Chromous acetate is a powerful reducing agent and is highly sensitive to air, readily oxidizing to chromium(III) compounds, which are typically green or gray-green in color.[4][5] This sensitivity makes its synthesis a classic test of anaerobic laboratory technique.[2][5]

The most remarkable chemical feature of **chromous acetate** is the quadruple bond between the two chromium atoms in its dimeric structure.[1][2] This bond arises from the overlap of dorbitals on each chromium atom, consisting of one sigma, two pi, and one delta bond.[2] The Cr-Cr bond distance in the dihydrate is approximately $236.2 \pm 0.1 \, \text{pm}$.[1][2]

Key chemical reactions include:

Oxidation: Rapidly oxidized by air to form chromium(III) species.[4][5]



- Ligand Substitution: The axial water ligands can be replaced by other bases.
- Reaction with Carboxylic Acids: Can be synthesized from chromocene and other carboxylic acids to yield anhydrous chromium(II) carboxylates.[1][2]
- Dehalogenation: Used in organic synthesis to dehalogenate compounds like α -bromoketones and chlorohydrins.[1][2]

Experimental Protocols Synthesis of Chromous Acetate Dihydrate

This protocol describes a common laboratory method for the synthesis of **chromous acetate** dihydrate, which involves the reduction of a chromium(III) salt followed by precipitation.

Materials:

- Potassium dichromate (K₂Cr₂O₇) or Chromium(III) chloride (CrCl₃·6H₂O)[4][5]
- Mossy zinc[5][6]
- Concentrated hydrochloric acid (HCl)[5][6]
- Sodium acetate trihydrate (NaOAc·3H₂O)[5][6]
- · Deionized water
- Ethanol
- · Diethyl ether
- Side-arm test tube and filtration apparatus[5]

Methodology:

- Preparation of Chromium(II) Solution:
 - In a side-arm test tube, combine the chromium(III) salt (e.g., 1.0 g of K₂Cr₂O₇) and mossy zinc (e.g., 5.0 g).[5][6]



- In a fume hood, carefully add concentrated hydrochloric acid (e.g., 10 mL) dropwise to the test tube.[5][6] The reaction will evolve hydrogen gas.
- The solution will change color from orange (Cr(VI)) to green (Cr(III)) and finally to a clear blue (Cr(II)).[5][6] This process may take 15-20 minutes. Maintain a positive pressure of hydrogen to prevent air from entering the apparatus.[5]
- Precipitation of Chromous Acetate:
 - Prepare a saturated solution of sodium acetate by dissolving it in a minimal amount of deionized water (e.g., 4.5 g in 4 mL), gently heating if necessary, and then cooling to room temperature.[5][6]
 - Under a positive pressure of hydrogen, transfer the blue chromium(II) solution into the sodium acetate solution.[5]
 - A bright red precipitate of **chromous acetate** dihydrate will form immediately.[2][5]
- Isolation and Drying of the Product:
 - Cool the mixture in an ice bath to ensure complete precipitation.
 - Quickly filter the precipitate using a Büchner funnel, minimizing its exposure to air.[5]
 - Wash the solid sequentially with ice-cold, de-aerated water, followed by ethanol, and finally diethyl ether.[5]
 - Dry the product on a filter paper or in a desiccator to remove residual ether.[5]

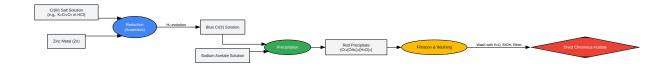
Characterization

- Visual Inspection: The product should be a uniform brick-red powder. Any green or gray discoloration indicates oxidation to chromium(III).[4][5]
- Magnetic Susceptibility: Measurement of the magnetic moment can confirm the diamagnetic nature of the compound.[7]
- Spectroscopic Analysis:



- Infrared (IR) Spectroscopy: Can be used to identify the characteristic vibrational frequencies of the acetate ligands.[4]
- UV-Vis Spectroscopy: Aqueous solutions of Cr(II) acetate can be monitored over time to study its stability and oxidation.[8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to study the behavior of chromous acetate in solution.[8]

Visualizations



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Caption: Workflow for the synthesis of **chromous acetate** dihydrate.

Caption: Dimeric structure of **chromous acetate** dihydrate.

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